molecular formula C17H15N3O2S B2579247 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1351609-48-7

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2579247
M. Wt: 325.39
InChI Key: IQDCDTDDOXFQEW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indene ring and a thiadiazole ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions and might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and HRMS . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined experimentally. These properties are influenced by the compound’s molecular structure and can affect its behavior in different environments .

Scientific Research Applications

Anticancer Activity

Compounds containing thiadiazole scaffolds, similar to the structure of interest, have shown promising anticancer activity. For instance, a study on Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds exhibited GI50 values comparable to the standard drug Adriamycin, with specific compounds highlighted for their potency. This suggests that structural analogs incorporating thiadiazole and benzamide motifs may offer valuable insights into the design of novel anticancer agents (Tiwari et al., 2017).

Drug Discovery Building Blocks

In drug discovery, derivatives of benzo[d]thiazole, which share a core structural similarity with the compound , serve as versatile building blocks. They offer the possibility to thoroughly explore the chemical space around the molecule, acting as a ligand for targeted interactions. This adaptability in synthesis allows for the creation of a myriad of compounds with potential biological activities, showcasing the utility of such structures in developing new therapeutic agents (Durcik et al., 2020).

Future Directions

The potential applications and future directions for a compound depend on its properties and biological activity. If this compound shows promising biological activity, it could be further studied for potential therapeutic uses. Additionally, modifications could be made to its structure to enhance its activity or alter its properties .

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(12-5-6-14-15(9-12)20-23-19-14)18-10-17(22)8-7-11-3-1-2-4-13(11)17/h1-6,9,22H,7-8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDCDTDDOXFQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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